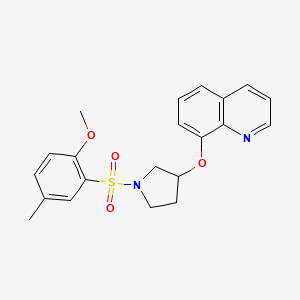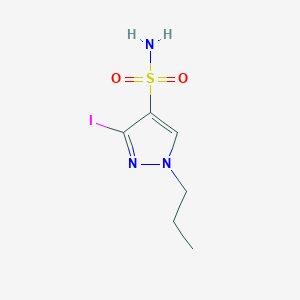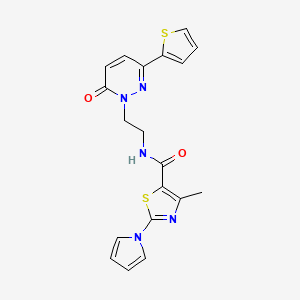
4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can provide insights into the functional groups present in the compound.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves studying the 3D structure of the molecule, including bond lengths, bond angles, and any notable structural features. Techniques like X-ray crystallography, NMR, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or an intermediate.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, reactivity, etc.Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Research conducted by Başoğlu et al. (2013) involved microwave-assisted synthesis of hybrid molecules incorporating structures similar to the compound , targeting antimicrobial, antilipase, and antiurease activities. Their work highlights the potential of such compounds in contributing to the development of new antimicrobial agents with varying degrees of efficacy against different microorganisms, including the exploration of their enzyme inhibitory capabilities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis of Tetrahydropyrimidine and Thiazolopyrimidine Derivatives
Fadda et al. (2013) focused on the synthesis of new tetrahydropyrimidine and their thiazolopyrimidine derivatives, showcasing the versatility of these scaffolds in drug discovery. The compounds synthesized in this study were characterized and could serve as precursors or analogs for further modifications to enhance their biological activities (Fadda, Bondock, Khalil, & Tawfik, 2013).
Heterocyclic Synthesis Involving Thiophenylhydrazonoacetates
Mohareb et al. (2004) explored the synthesis of various heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines, using thiophenylhydrazonoacetates as starting materials. This work demonstrates the synthetic utility of such compounds in constructing complex heterocyclic systems, which are often found in pharmaceutical agents (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Anticancer Activity of Arylazothiazoles and Thiadiazoles
Gomha et al. (2015) investigated the synthesis and anticancer activity of arylazothiazoles and 1,3,4-thiadiazoles, employing a novel copolymer catalyst for the reactions. Their findings suggest the potential of these compounds, particularly those with thiazole derivatives, in acting against specific cancer cell lines, highlighting the relevance of such structural motifs in anticancer research (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).
Safety And Hazards
This involves understanding the risks associated with handling the compound, including toxicity, flammability, environmental impact, etc.
Future Directions
This could involve potential applications of the compound, areas where further research is needed, etc.
properties
IUPAC Name |
4-methyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S2/c1-13-17(28-19(21-13)23-9-2-3-10-23)18(26)20-8-11-24-16(25)7-6-14(22-24)15-5-4-12-27-15/h2-7,9-10,12H,8,11H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQROFWQIZNFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

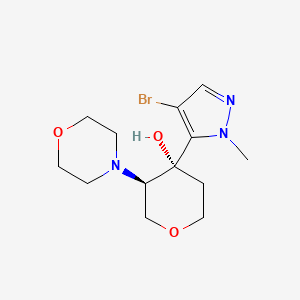

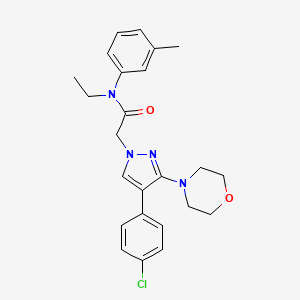
![Lithium;triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2669251.png)
![2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2669252.png)
![2-[4-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2669254.png)
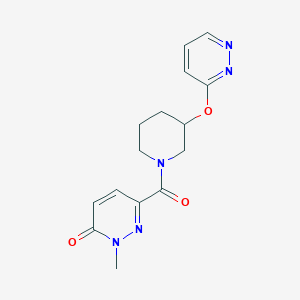
![Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2669256.png)
![3-(4-Methoxyphenyl)-5,7-dimethyl-9-benzyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i] purine-6,8-dione](/img/no-structure.png)
![N-(4-methylbenzyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2669260.png)
